(S)-(-)-O-Benzyl-O-desmethylcarvedilol

Description

Contextualization of Carvedilol's Multifaceted Pharmacodynamics

Carvedilol (B1668590) is a third-generation, non-selective beta-blocker recognized for its complex pharmacodynamic profile. researchgate.net It distinguishes itself from traditional beta-blockers through its multiple mechanisms of action. tandfonline.com Carvedilol functions as a competitive nonselective β-adrenoceptor antagonist and a vasodilator, with the vasodilation resulting primarily from α1-adrenoceptor blockade. tandfonline.comnih.gov This dual action allows it to reduce blood pressure by decreasing total peripheral resistance without the compensatory reflex tachycardia often associated with other vasodilators. nih.govwikipedia.org

Beyond its adrenergic blocking activities, Carvedilol and its metabolites exhibit potent antioxidant properties, which are attributed to its carbazole (B46965) moiety. researchgate.netnih.gov This antioxidant activity is reported to be significantly more effective than that of vitamin E in reducing free radicals and preventing lipid peroxidation. researchgate.net At higher concentrations, Carvedilol also demonstrates calcium channel blocking activity. drugbank.com This combination of β-blockade, α1-blockade, and antioxidant effects contributes to its therapeutic utility and has made it a subject of extensive research. researchgate.net

Rationale for Investigating Carvedilol Analogues and Metabolites with Altered Activity Profiles

The intricate pharmacodynamics of Carvedilol have spurred research into its analogues and metabolites to isolate or enhance specific activities for targeted therapeutic applications. Researchers are exploring these related compounds to develop agents with improved specificity, different therapeutic profiles, or to better understand the mechanisms underlying Carvedilol's effects.

One area of investigation focuses on separating the various activities of the parent drug. For instance, research has been directed toward developing Carvedilol analogues that retain the ability to suppress store overload-induced Ca2+ release (SOICR), a key antiarrhythmic mechanism, while possessing minimal β-blocking effects. researchgate.net This could potentially avoid issues like excessive bradycardia. nih.gov The analogue VK-II-86 was developed for this purpose, demonstrating the feasibility of decoupling these pharmacological actions. researchgate.net

Significance of Stereochemistry in Carvedilol and its Chiral Derivatives

Carvedilol is administered clinically as a racemic mixture of its two enantiomers, (R)-(+)-Carvedilol and (S)-(-)-Carvedilol, which possess distinct pharmacological properties. nih.govnih.gov This stereoselectivity is a critical aspect of its mechanism of action.

The β-blocking activity of Carvedilol resides almost exclusively in the S-(-)-enantiomer. nih.govnih.gov In contrast, both the (R)-(+) and S-(-) enantiomers contribute to the α1-adrenoceptor blocking activity, which is responsible for the drug's vasodilatory effects. wikipedia.orgnih.gov This stereospecificity has been confirmed in human studies, where (S)-Carvedilol was shown to decrease heart rate and systolic blood pressure during exercise (a β-blocking effect), while (R)-Carvedilol appeared to increase sympathetic tone, likely as a physiological response to vasodilation. nih.gov The use of the racemate provides a combination of vasodilation and β-blockade, whereas using either enantiomer alone would result in a different pharmacological profile. nih.gov Understanding the stereochemistry is therefore fundamental for the design and interpretation of studies on chiral derivatives like (S)-(-)-O-Benzyl-O-desmethylcarvedilol.

Research Focus on this compound within the Carvedilol Chemical Space

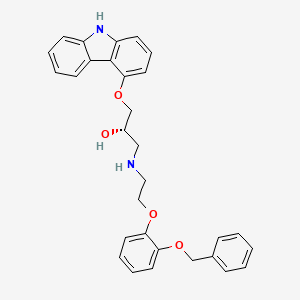

This compound is a specific derivative within the extensive Carvedilol chemical space. Its name indicates that it is derived from the (S)-enantiomer of O-desmethylcarvedilol, a metabolite of Carvedilol, with a benzyl (B1604629) group attached to the oxygen atom. The chemical name is (2S)-1-(9H-Carbazol-4-yloxy)-3-[[2-(2-benzyloxyphenoxy)-ethyl]amino] propan-2-ol, which differs slightly from a related racemic impurity sometimes listed as (2RS)-1-(9H-Carbazol-4-yloxy)-3-[[2-(2-benzyloxyphenoxy)-ethyl]amino] propan-2-ol. synzeal.com

Detailed pharmacological studies on this compound are not extensively reported in publicly available literature. It is often referenced as a synthetic impurity or a chemical standard for analytical purposes. synzeal.com However, its structure provides clues to its potential research interest. It combines the core structure of the S-enantiomer of a Carvedilol metabolite with a benzyl group. The addition of a benzyl group is a common strategy in medicinal chemistry to create derivatives or serve as a pharmacophore in the development of new therapeutic agents, including those with anti-cancer properties. nih.gov

Given its structure, this compound represents a unique point in the Carvedilol landscape. It retains the chiral center and the carbazole moiety of the parent drug, suggesting potential for β-blocking and antioxidant activity. The introduction of the benzyl group could alter its lipophilicity, metabolic stability, and interaction with biological targets. Therefore, its primary role in advanced pharmacological research may be as a tool compound to probe receptor-ligand interactions, as a reference standard in metabolic studies, or as a synthetic intermediate for creating more complex Carvedilol analogues.

Data Tables

Table 1: Pharmacological Properties of Carvedilol Enantiomers

| Enantiomer | β-Adrenoceptor Blockade | α1-Adrenoceptor Blockade |

|---|---|---|

| (S)-(-)-Carvedilol | Yes | Yes |

| (R)-(+)-Carvedilol | No | Yes |

This table summarizes the distinct adrenergic blocking activities of the two stereoisomers of Carvedilol. nih.govnih.gov

This table highlights examples of Carvedilol derivatives and the scientific reasoning for their investigation.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-(9H-carbazol-4-yloxy)-3-[2-(2-phenylmethoxyphenoxy)ethylamino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30N2O4/c33-23(21-36-29-16-8-13-26-30(29)24-11-4-5-12-25(24)32-26)19-31-17-18-34-27-14-6-7-15-28(27)35-20-22-9-2-1-3-10-22/h1-16,23,31-33H,17-21H2/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBRBNXRUKJWSHW-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2OCCNCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2OCCNC[C@@H](COC3=CC=CC4=C3C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654263 | |

| Record name | (2S)-1-({2-[2-(Benzyloxy)phenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217640-12-4 | |

| Record name | (2S)-1-({2-[2-(Benzyloxy)phenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Analytical Characterization of S O Benzyl O Desmethylcarvedilol

Spectroscopic Methods for Comprehensive Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of (S)-(-)-O-Benzyl-O-desmethylcarvedilol in solution. Both ¹H and ¹³C NMR spectra would provide a detailed map of the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. Key resonances would include those for the aromatic protons on the carbazole (B46965), benzyl (B1604629), and phenyl ether moieties, the aliphatic protons of the ethylamino side chain, and the characteristic protons of the chiral center. The chemical shifts, signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants would allow for the definitive assignment of each proton and confirm the connectivity of the molecular structure.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. The chemical shifts of the carbon signals would be indicative of their chemical environment (e.g., aromatic, aliphatic, ether-linked), providing further confirmation of the compound's structure.

Illustrative ¹H NMR Data for this compound (Note: The following data is hypothetical and for illustrative purposes, based on the expected chemical structure.)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.8 - 8.1 | m | 4H | Aromatic protons (Carbazole) |

| 7.2 - 7.5 | m | 5H | Aromatic protons (Benzyl) |

| 6.8 - 7.1 | m | 4H | Aromatic protons (Phenoxy) |

| 5.15 | s | 2H | -O-CH₂ -Ph |

| 4.2 - 4.4 | m | 1H | -CH(OH)- |

| 3.0 - 3.4 | m | 4H | -CH₂ -N-CH₂ - |

| 2.8 - 2.9 | m | 2H | Ar-O-CH₂ - |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and providing structural clues. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₃₀H₃₀N₂O₄). The fragmentation pattern observed in tandem mass spectrometry (MS/MS) would reveal characteristic losses of structural fragments, such as the benzyl group or parts of the side chain, further corroborating the proposed structure.

Expected Fragmentation in Mass Spectrometry

| m/z (Mass-to-Charge Ratio) | Proposed Fragment |

| 482.22 | [M+H]⁺ (Protonated Molecular Ion) |

| 391.18 | [M - C₇H₇]⁺ (Loss of benzyl group) |

| 300.14 | Fragmentation of the side chain |

| 91.05 | [C₇H₇]⁺ (Benzyl cation) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in the this compound molecule. The IR spectrum would display characteristic absorption bands corresponding to the vibrations of specific bonds. Key expected absorptions would include:

O-H stretch: A broad band around 3300-3500 cm⁻¹, indicative of the hydroxyl group.

N-H stretch: A moderate band around 3300-3400 cm⁻¹, corresponding to the secondary amine.

C-H stretch (aromatic): Sharp peaks just above 3000 cm⁻¹.

C-H stretch (aliphatic): Sharp peaks just below 3000 cm⁻¹.

C=C stretch (aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region.

C-O stretch (ether): Strong bands in the 1000-1300 cm⁻¹ region.

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination (e.g., Chiral HPLC, GC-MS)

Chromatographic methods are essential for assessing the chemical purity and, critically, the enantiomeric purity of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary technique for determining the enantiomeric excess of this compound. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. A validated chiral HPLC method would be capable of resolving the (S)-(-) and (R)-(+) enantiomers, allowing for the accurate quantification of each. The enantiomeric excess is a critical quality attribute, as the pharmacological activity often resides in one specific enantiomer. Method development would involve optimizing the mobile phase composition and flow rate to achieve baseline separation of the enantiomeric peaks.

Typical Chiral HPLC Parameters for Carvedilol (B1668590) Analogs

| Parameter | Condition |

| Column | Chiralpak® IA or similar cellulose-based CSP |

| Mobile Phase | n-Hexane/Isopropanol (B130326)/Diethylamine (e.g., 80:20:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm |

| Expected Retention Time (S)-enantiomer | ~ 8 min |

| Expected Retention Time (R)-enantiomer | ~ 10 min |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be employed for the assessment of volatile impurities in this compound. Due to the low volatility of the compound itself, derivatization may be required to convert it into a more volatile species suitable for GC analysis. GC-MS provides excellent separation efficiency and definitive peak identification through mass spectral data, making it a valuable tool for purity profiling.

Advanced Crystallographic Techniques for Solid-State Structure and Conformation

Single-Crystal X-ray Diffraction (SCXRD)

Hypothetical Crystallographic Data Table (Note: This data is illustrative and based on typical values for organic molecules of similar size and complexity.)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 8.9 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1360 |

| Z | 2 |

In Vitro Pharmacological Investigations of S O Benzyl O Desmethylcarvedilol

Receptor Binding Affinity and Selectivity Profiling

The defining characteristic of (S)-(-)-O-Benzyl-O-desmethylcarvedilol is its unique receptor binding profile, which diverges significantly from that of carvedilol (B1668590). It was specifically designed to minimize adrenoceptor activity while retaining effects on other cellular targets.

Ryanodine (B192298) Receptor (RyR2) Modulation Studies, including Inhibition of Store Overload-Induced Ca2+ Release (SOICR)

This compound is a potent modulator of the cardiac ryanodine receptor (RyR2), a critical ion channel in cardiomyocyte calcium homeostasis. guidetopharmacology.org Studies have demonstrated its efficacy in inhibiting store overload-induced Ca2+ release (SOICR), a pathological process implicated in cardiac arrhythmias. researchgate.net

In vitro experiments using HEK293 cells expressing a mutant RyR2 channel (R4496C) showed that this compound completely abolishes SOICR. researchgate.net Further studies in ventricular cardiomyocytes from murine models harboring the same mutation confirmed these findings, showing that the compound significantly reduces both the occurrence and frequency of SOICR. researchgate.net The mechanism for this inhibition involves a direct interaction with the RyR2 channel; single-channel analyses revealed that this compound, much like its parent compound carvedilol, directly modifies RyR2 channel gating by reducing the mean open time of the channel. researchgate.net

The inhibitory concentration (IC50) for this compound on RyR2-mediated SOICR has been quantified, providing a measure of its potency.

| Compound | Assay | Cell Line | IC50 | Reference |

|---|---|---|---|---|

| This compound (VK-II-86) | Inhibition of RyR2 R4496C-mediated SOICR | HEK293 | 16.8 μM | medchemexpress.com |

Investigation of Adrenoceptor Binding Affinities and Functional Activity (e.g., α1-, β-adrenoceptors) in Comparison to Carvedilol and Other Analogues

A primary goal in the development of this compound was to eliminate the β-adrenoceptor blocking activity characteristic of carvedilol. medchemexpress.comnih.govnih.gov Radioligand binding studies have confirmed the success of this molecular design, revealing that this compound exhibits a dramatically reduced affinity for β-adrenoceptors. researchgate.net

Research indicates that this compound has over 2,000-fold lower binding affinity for β-adrenoceptors compared to carvedilol. researchgate.net This substantial decrease in affinity effectively renders it a non-β-blocking analogue, a key feature that separates its pharmacological profile from its predecessor. While carvedilol is a non-selective antagonist of β1- and β2-adrenoceptors and also blocks α1-adrenoceptors, this compound is described as lacking antagonist activity at β-adrenoceptors. nih.govdrugbank.comnih.gov

| Compound | Receptor | Affinity (Ki) | Reference |

|---|---|---|---|

| Carvedilol | β1-adrenoceptor (human) | ~4-5 nM (KD) | nih.gov |

| β2-adrenoceptor (human) | 0.17 - 0.19 nM | guidetopharmacology.org | |

| α1-adrenoceptor (human) | Potent blockade reported | nih.gov | |

| This compound (VK-II-86) | β-adrenoceptors | >2,000-fold lower affinity than Carvedilol | researchgate.net |

Cellular Mechanism of Action Studies

The cellular effects of this compound are a direct consequence of its selective action on calcium handling proteins, independent of adrenoceptor signaling pathways.

Modulation of Intracellular Calcium Homeostasis and Signaling Pathways

This compound has been shown to normalize intracellular calcium homeostasis, particularly under pathological conditions that promote calcium overload. nih.gov In studies involving ouabain-induced cardiotoxicity, both carvedilol and its analogue significantly reduced the frequency of arrhythmogenic Ca2+ waves and spontaneous contractions in rat cardiac myocytes. nih.gov

Importantly, this anti-arrhythmic effect was not accompanied by a reduction in the activity of Ca2+/calmodulin-dependent protein kinase II (CaMKII) or the phosphorylation of phospholamban and RyR2. nih.govsemanticscholar.org Furthermore, the sarcoplasmic reticulum (SR) Ca2+ load remained unaffected. nih.govsemanticscholar.org These findings strongly suggest that the compound's primary mechanism is the direct inhibition of spontaneous Ca2+ release from the SR via RyR2, rather than an indirect modulation of the signaling cascades that typically regulate calcium handling. nih.govsemanticscholar.org

Effects on Myocardial Cell Electrophysiology

The electrophysiological profile of this compound is consistent with its effects on calcium homeostasis and its lack of β-blocking activity. In ventricular cardiomyocytes under normal conditions (normokalaemia), the compound does not significantly alter action potential (AP) parameters. nih.govresearchgate.net

However, under conditions of low extracellular potassium (hypokalaemia), which can induce arrhythmias, this compound demonstrates profound protective effects. It prevents the hypokalaemia-induced prolongation of the action potential duration and depolarization of the resting membrane potential. nih.govresearchgate.netresearchgate.net This stabilizing effect is attributed to its ability to counteract pathological changes in multiple ion currents. Specifically, it prevents the hypokalaemia-associated decrease in the inward rectifier current (IK1) and the rapid delayed rectifier potassium current (IKr), as well as preventing the increase in the late sodium current (INa-L) and the L-type Ca2+ current (ICa). nih.govresearchgate.net

| Ion Channel/Current | Change with Hypokalaemia | Effect of this compound | Reference |

|---|---|---|---|

| Inward Rectifier Current (IK1) | Decrease | Prevents decrease | nih.govresearchgate.net |

| Rapid Delayed Rectifier K+ Current (IKr) | Decrease | Prevents decrease | nih.govresearchgate.net |

| Late Sodium Current (INa-L) | Increase | Prevents increase | nih.govresearchgate.net |

| L-type Ca2+ Current (ICa) | Increase | Prevents increase | nih.govresearchgate.net |

Antiplasmodial Activity Assessment

Following a thorough review of the available scientific literature, no studies investigating the antiplasmodial or antimalarial activity of this compound have been identified. Therefore, its potential efficacy against Plasmodium species remains undetermined.

Enzyme Modulation and Inhibition Assays

Extensive searches of scientific literature and pharmacological databases did not yield specific data regarding the in vitro enzyme modulation or inhibition properties of this compound. While the parent compound, carvedilol, and its primary metabolites have been studied for their antioxidant and enzyme-inhibiting activities, research focusing solely on the O-benzyl derivative is not publicly available.

Carvedilol itself and its phenolic metabolites, such as 3-hydroxy-, 4'-hydroxy-, and 5'-hydroxycarvedilol, have demonstrated notable radical-scavenging and antioxidant properties in various assays. These effects are attributed to their ability to modulate enzymes involved in oxidative stress. However, no such investigations have been reported for this compound.

Consequently, there are no detailed research findings or data tables to present on the specific enzymatic interactions of this compound. Further research is required to determine if this compound possesses any significant activity in modulating or inhibiting antioxidant enzymes or other enzyme systems.

Preclinical Biological Evaluation and in Vivo Pharmacodynamics of S O Benzyl O Desmethylcarvedilol

Pharmacological Activity Assessment in Relevant Animal Models

Detailed in vivo studies are crucial to determine the therapeutic potential and physiological effects of novel compounds. For a carvedilol (B1668590) analog, this would typically involve assessing its impact on cardiovascular function, particularly its anti-arrhythmic properties.

Cardiac Electrophysiological Studies in Genetically Modified Animal Models (e.g., RyR2-mutant mice) for Anti-arrhythmic Efficacy

Genetically modified animal models, such as mice with mutations in the ryanodine (B192298) receptor 2 (RyR2) gene, are instrumental in studying inherited arrhythmia syndromes like catecholaminergic polymorphic ventricular tachycardia (CPVT). These models allow for the investigation of a drug's ability to suppress arrhythmias at their source. While studies have demonstrated the efficacy of some anti-arrhythmic agents in RyR2 mutant mice, specific data on the effects of (S)-(-)-O-Benzyl-O-desmethylcarvedilol in these models is not currently available in published literature. Research in this area would be necessary to determine its potential as a targeted therapy for RyR2-related arrhythmias.

Assessment of Cardiovascular Parameters (e.g., heart rate, blood pressure, ventricular tachyarrhythmia suppression) independent of β-blockade

A key area of investigation for a carvedilol derivative would be to understand its cardiovascular effects that are independent of its potential β-adrenergic blocking activity. Carvedilol itself possesses additional properties, including α1-adrenergic blockade and antioxidant effects. Research has shown that inhibiting the RyR2 channel can reduce ventricular tachycardia and sudden cardiac death in heart failure models, an effect that may be independent of beta-blockade. elifesciences.org Studies on this compound would need to be conducted to assess its influence on heart rate, blood pressure, and its ability to suppress ventricular tachyarrhythmias, and to determine if these effects are mediated through mechanisms other than or in addition to β-blockade.

Mechanistic Investigations in Isolated Animal Organs and Tissues

To elucidate the specific mechanisms of action, studies on isolated organs and tissues are essential. This approach allows for the examination of a compound's direct effects on cardiac tissue without the confounding influences of the whole-body system. For this compound, this would involve experiments on isolated hearts or specific cardiac muscle preparations. Such studies could clarify its direct electrophysiological effects, its impact on calcium handling within cardiac cells, and its interaction with various ion channels. Currently, there is no published research detailing the mechanistic investigations of this compound in isolated animal organs and tissues.

Metabolic Pathways and Biotransformation of S O Benzyl O Desmethylcarvedilol

In Vitro Metabolic Stability and Metabolite Identification in Hepatic and Other Biological Systems (e.g., liver microsomes, hepatocytes)

The in vitro metabolic stability of a compound provides a preliminary assessment of its susceptibility to biotransformation, which in turn influences its in vivo half-life and bioavailability. Such studies are typically conducted using subcellular fractions like liver microsomes or intact cellular systems such as hepatocytes, which contain a comprehensive suite of drug-metabolizing enzymes.

For (S)-(-)-O-Benzyl-O-desmethylcarvedilol, it is hypothesized that the primary sites of metabolic attack would be the O-benzyl group and the carbazole (B46965) nucleus. The metabolic stability would be a function of the rates of these biotransformation reactions.

Potential Metabolic Reactions:

O-Debenzylation: The cleavage of the O-benzyl ether linkage is a probable metabolic pathway. This reaction would yield (S)-(-)-O-desmethylcarvedilol and benzoic acid (which would be further metabolized). O-dealkylation reactions are commonly mediated by cytochrome P450 (CYP) enzymes.

Aromatic Hydroxylation: The carbazole ring system and the benzyl (B1604629) group are susceptible to hydroxylation. In the case of carvedilol (B1668590), hydroxylation on the phenyl ring is a major metabolic pathway.

N-Dealkylation: The secondary amine in the side chain could undergo N-dealkylation, although this is generally a minor pathway for carvedilol.

Hypothetical Metabolite Identification:

Based on the known metabolism of carvedilol and general metabolic pathways, the following metabolites of this compound could be anticipated in in vitro systems:

| Putative Metabolite | Metabolic Reaction |

| (S)-(-)-O-desmethylcarvedilol | O-Debenzylation |

| Hydroxylated this compound | Aromatic hydroxylation on the carbazole or benzyl moiety |

| N-desalkyl-(S)-(-)-O-Benzyl-O-desmethylcarvedilol | N-Dealkylation |

Further studies employing techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) would be necessary to definitively identify the metabolites formed in hepatic systems.

Characterization of Cytochrome P450 Enzymes and Other Biotransformation Enzymes Involved in its Metabolism

The metabolism of carvedilol is known to be mediated by several cytochrome P450 isoforms. It is highly probable that these same enzymes are involved in the biotransformation of its derivative, this compound.

Involvement of Cytochrome P450 Enzymes:

CYP2D6 and CYP2C9: These are the primary enzymes responsible for the metabolism of carvedilol. CYP2D6 is mainly involved in the aromatic hydroxylation of carvedilol, while CYP2C9 is the key enzyme for its O-demethylation nih.gov. Given that this compound is already demethylated, the role of CYP2C9 might be less prominent unless it participates in other metabolic pathways of this derivative. CYP2D6, however, could still be crucial for any aromatic hydroxylation reactions.

CYP1A2, CYP3A4, and CYP2E1: These enzymes also contribute to the metabolism of carvedilol to a lesser extent and could be involved in the biotransformation of this compound nih.gov.

O-Debenzylation: This reaction is often catalyzed by CYP enzymes. The specific isoforms responsible for the debenzylation of this compound would need to be identified through in vitro studies with recombinant CYP enzymes and specific chemical inhibitors.

Other Biotransformation Enzymes:

Uridine diphosphate-glucuronosyltransferases (UGTs): Following Phase I metabolism (oxidation, hydrolysis), the resulting metabolites can undergo Phase II conjugation reactions. Glucuronidation is a major metabolic pathway for carvedilol and its metabolites. Therefore, any hydroxylated metabolites of this compound would likely be substrates for UGTs.

Sulfotransferases (SULTs): Sulfation is another important Phase II conjugation pathway that could be involved in the further metabolism of hydroxylated derivatives.

Comparative Metabolic Profiles with Carvedilol and Other Metabolites/Analogues

A comparative analysis of the metabolic profiles of this compound, carvedilol, and (S)-(-)-O-desmethylcarvedilol would provide valuable insights into how the O-benzyl group influences biotransformation.

Key Points of Comparison:

Metabolite Profile: The major metabolites are likely to differ significantly. While carvedilol primarily undergoes hydroxylation and O-demethylation, the primary metabolic pathway for this compound could be O-debenzylation.

Enzyme Contribution: The relative contribution of different CYP isoforms may also be altered. For instance, the enzyme(s) responsible for O-debenzylation would play a more significant role for this compound.

Hypothetical Comparative Metabolic Data:

| Compound | Primary Metabolic Pathways | Key Metabolites | Major CYP Enzymes |

| Carvedilol | Aromatic Hydroxylation, O-Demethylation, Glucuronidation | 4'- and 5'-Hydroxycarvedilol, O-desmethylcarvedilol | CYP2D6, CYP2C9 |

| (S)-(-)-O-desmethylcarvedilol | Aromatic Hydroxylation, Glucuronidation | Hydroxylated derivatives | Likely CYP2D6 |

| This compound | O-Debenzylation, Aromatic Hydroxylation | (S)-(-)-O-desmethylcarvedilol, Hydroxylated derivatives | To be determined (likely includes CYPs) |

Investigation of Stereoselective Metabolic Transformations

The metabolism of carvedilol is known to be stereoselective. The (S)-enantiomer is metabolized at a different rate and via different pathways compared to the (R)-enantiomer. Since the compound is the pure (S)-enantiomer, the investigation of stereoselective metabolism would focus on whether the enzymatic processes acting on this compound lead to the formation of diastereomeric metabolites, for instance, through hydroxylation at a prochiral center.

It is also important to consider that the enzymes involved in its metabolism, being chiral themselves, will interact with the (S)-enantiomer in a specific orientation. This stereospecific interaction will dictate the metabolic profile. For instance, the rate and site of hydroxylation on the carbazole or benzyl ring could be highly dependent on the stereochemistry of the substrate.

Further research is required to elucidate the specific stereoselective metabolic transformations of this compound. Such studies would involve the administration of the pure enantiomer to in vitro systems and the chiral separation and characterization of the resulting metabolites.

Advanced Analytical Method Development for Quantification of S O Benzyl O Desmethylcarvedilol in Biological Matrices

Development of High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) for Bioanalysis

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantification of drug molecules and their metabolites in complex biological matrices due to its high sensitivity, selectivity, and speed. technologynetworks.com The development of a robust LC-MS/MS method for (S)-(-)-O-Benzyl-O-desmethylcarvedilol would involve several critical steps, from sample preparation to mass spectrometric detection.

Sample Preparation: The initial step in the bioanalysis of this compound from matrices such as plasma, urine, or tissue homogenates is the efficient extraction of the analyte. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). For Carvedilol (B1668590) and its metabolites, SPE has been shown to provide clean extracts with high recovery. researchgate.netasianpubs.org A similar approach, possibly using a mixed-mode cation exchange cartridge, would be suitable for the target analyte, ensuring the removal of endogenous interferences.

Chromatographic Conditions: Reversed-phase HPLC is the most common separation technique for Carvedilol and its metabolites. researchgate.net A C18 or a phenyl-hexyl column would likely provide good retention and separation for the relatively non-polar O-benzylated metabolite. The mobile phase would typically consist of an aqueous component with a pH modifier like formic acid or ammonium (B1175870) formate (B1220265) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution would be optimized to ensure a short run time while achieving adequate separation from any potential interfering substances.

Mass Spectrometric Detection: Detection would be performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode. The instrument would be set to Multiple Reaction Monitoring (MRM) mode to enhance selectivity and sensitivity. The precursor ion would be the protonated molecule [M+H]⁺ of this compound, and the product ions would be generated through collision-induced dissociation (CID). For structurally similar benzylated compounds, a common fragment ion is often the benzoyl group (m/z 105), which can be a useful diagnostic tool. nih.gov The specific MRM transitions for the analyte and a suitable internal standard (e.g., a deuterated analog) would be optimized to maximize signal intensity.

A representative table of LC-MS/MS parameters, based on methods for related compounds, is presented below.

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18, 50 x 2.1 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 20% B to 95% B in 5 min |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | ESI Positive |

| MRM Transition (Analyte) | To be determined (e.g., [M+H]⁺ > specific fragment) |

| MRM Transition (IS) | To be determined (e.g., deuterated analog) |

| Collision Energy | To be optimized |

| Dwell Time | 100 ms |

Chiral Chromatographic Methods for Enantioselective Quantification in Complex Biological Samples

Since this compound is a chiral molecule, the development of an enantioselective analytical method is imperative. This allows for the separate quantification of the (S)-(-) and (R)-(+) enantiomers, which may exhibit different pharmacological activities and metabolic fates. Chiral chromatography is the most widely used technique for this purpose.

Direct Chiral Separation: The most straightforward approach is direct separation on a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven highly effective for the enantiomeric resolution of Carvedilol and its metabolites. scirp.orgpharmacompass.com A column like Chirobiotic® V has been successfully used for the sequential analysis of the enantiomers of Carvedilol and its metabolites, including O-desmethylcarvedilol. nih.govijpsr.info The selection of the mobile phase, typically a mixture of an alkane (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol) with a small amount of an amine modifier (e.g., diethylamine), is critical for achieving optimal resolution.

Indirect Chiral Separation: An alternative method involves derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. For Carvedilol enantiomers, 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) has been used as a chiral derivatizing agent. nih.gov This approach, while effective, involves an additional reaction step which can introduce variability.

For this compound, a direct chiral HPLC method using a polysaccharide-based CSP coupled with MS/MS detection would be the preferred approach for sensitive and selective enantioselective quantification in biological matrices.

A summary of potential chiral separation conditions is provided in the table below.

| Parameter | Condition |

| Chiral Column | Polysaccharide-based CSP (e.g., Chiralpak® series) |

| Mobile Phase | Hexane:Isopropanol:Diethylamine (e.g., 80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm or MS/MS |

| Resolution (Rs) | >1.5 between enantiomers |

Method Validation for Research Applications

A developed analytical method must be rigorously validated to ensure its reliability for research applications. The validation process demonstrates that the method is fit for its intended purpose and provides accurate and reproducible data. Key validation parameters, as per regulatory guidelines, include sensitivity, selectivity, linearity, accuracy, precision, and stability.

Sensitivity: The sensitivity of the method is determined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. For Carvedilol and its metabolites in plasma, LLOQs in the range of 0.02 to 0.5 ng/mL have been achieved. nih.govnih.gov

Selectivity: The selectivity of the method is its ability to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components or other metabolites. This is typically assessed by analyzing blank matrix samples from multiple sources.

Linearity: The linearity of the method is its ability to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A correlation coefficient (r²) of >0.99 is generally considered acceptable. researchgate.net

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision refers to the reproducibility of the measurements. These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in replicate. The acceptance criteria are typically within ±15% for both accuracy (relative error, RE%) and precision (coefficient of variation, CV%).

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions is assessed. This includes freeze-thaw stability, short-term bench-top stability, and long-term storage stability. The analyte is considered stable if the deviation from the nominal concentration is within acceptable limits (typically ±15%).

The following table presents a hypothetical summary of method validation results for the quantification of this compound in human plasma, based on typical data for related compounds.

| Validation Parameter | Acceptance Criteria | Result |

| Linearity Range | r² > 0.99 | 0.1 - 100 ng/mL, r² = 0.998 |

| LLOQ | RE% and CV% ≤ 20% | 0.1 ng/mL |

| Intra-day Precision (CV%) | ≤ 15% | 3.5% - 8.2% |

| Inter-day Precision (CV%) | ≤ 15% | 4.1% - 9.5% |

| Intra-day Accuracy (RE%) | ± 15% | -5.6% to 6.8% |

| Inter-day Accuracy (RE%) | ± 15% | -7.2% to 8.1% |

| Recovery | Consistent and reproducible | > 85% |

| Freeze-Thaw Stability (3 cycles) | ± 15% deviation | Stable |

| Short-Term Stability (24h, RT) | ± 15% deviation | Stable |

| Long-Term Stability (-80°C, 30 days) | ± 15% deviation | Stable |

Applications of S O Benzyl O Desmethylcarvedilol in Chemical and Biological Research

Utility as a Chiral Synthetic Intermediate for the Development of Novel Carvedilol (B1668590) Analogues and Derivatives

The strategic use of protecting groups is a cornerstone of modern organic synthesis, allowing for the selective modification of complex molecules. In the context of carvedilol, a drug with multiple reactive sites, protecting groups are essential to guide reactions to the desired outcome and prevent the formation of unwanted byproducts. The synthesis of carvedilol itself is known to be challenging, with a notable issue being the formation of a "bis impurity" where two carvedilol precursor molecules react with a single amine. jetir.orgresearchgate.netderpharmachemica.com

To circumvent this and other side reactions, synthetic strategies often employ protected intermediates. jetir.orgresearchgate.net (S)-(-)-O-Benzyl-O-desmethylcarvedilol represents such a protected precursor. The benzyl (B1604629) group attached to the oxygen of the desmethylated catechol moiety serves two primary purposes:

Prevention of Unwanted Reactions: The phenolic hydroxyl group is a site of potential side reactions during the synthesis of carvedilol. By "capping" this group with a stable benzyl ether, chemists can prevent its interference with subsequent chemical transformations.

Facilitation of Selective Modifications: With the phenolic hydroxyl group protected, other parts of the molecule can be modified to create novel analogues. This allows for the systematic exploration of the structure-activity relationships (SAR) of carvedilol-like compounds. researchgate.netnih.govnih.gov

Researchers have synthesized a variety of carvedilol analogues to explore new therapeutic applications and to refine the pharmacological profile of the parent drug. For instance, a series of 18 carvedilol analogues were prepared to investigate their potential to protect sensory hair cells from damage induced by aminoglycoside antibiotics. nih.govacs.orgcardiff.ac.uk The synthesis of these novel derivatives often starts from key intermediates that, like this compound, possess a protected functional group. This approach allows for the introduction of diverse chemical moieties at other positions of the carvedilol scaffold, leading to compounds with altered biological activities. acs.orgnih.govarizona.edu

The general synthetic approach to creating carvedilol analogues from a protected intermediate is outlined below:

| Step | Description |

| 1. Starting Material | A protected precursor, such as this compound, is used. |

| 2. Modification | Chemical modifications are made to other parts of the molecule, for example, at the secondary amine or the carbazole (B46965) nucleus. |

| 3. Deprotection | The benzyl protecting group is removed, typically through hydrogenolysis, to yield the final carvedilol analogue. |

This systematic approach has led to the development of carvedilol derivatives with unique properties, demonstrating the pivotal role of protected intermediates like this compound in medicinal chemistry. nih.govacs.org

Application as a Pharmacological Probe for Elucidating Specific Receptor and Enzyme Mechanisms

Pharmacological probes are essential tools for dissecting the mechanisms of drug action. These molecules are designed to interact with specific biological targets, such as receptors or enzymes, to help researchers understand their function. While this compound is primarily a synthetic intermediate, its structure lends itself to potential applications as a pharmacological probe.

Carvedilol is extensively metabolized in the body, primarily by the cytochrome P450 enzymes CYP2D6 and CYP2C9. ucl.ac.ukresearchgate.netcaymanchem.com One of the main metabolites is O-desmethylcarvedilol (DMC). caymanchem.comnih.gov By studying the pharmacological effects of carvedilol versus its metabolites, researchers can gain a deeper understanding of which molecular species is responsible for specific therapeutic actions.

This compound can be viewed as a "blocked" version of the O-desmethyl metabolite. In this form, the site of O-demethylation is occupied by a benzyl group, preventing further metabolism at this position. The use of such a compound in in vitro or in vivo experimental systems could help to:

Isolate the effects of the parent structure: By preventing the formation of the O-desmethyl metabolite, any observed pharmacological activity can be more confidently attributed to the rest of the molecule.

Role in Deconvoluting the Complex Pharmacological Profile of Carvedilol

Carvedilol has a complex pharmacological profile, acting as a non-selective beta-blocker and an alpha-1 blocker. nih.govnih.gov Furthermore, carvedilol is a racemic mixture, with the (S)-(-) enantiomer being a potent beta and alpha-1 adrenoceptor blocker, while the (R)-(+) enantiomer primarily acts as an alpha-1 adrenoceptor blocker. The metabolic landscape of carvedilol adds another layer of complexity, with its metabolites also exhibiting biological activity. nih.gov

The study of specific metabolites is crucial for a complete understanding of a drug's action. O-desmethylcarvedilol (DMC), the metabolite to which this compound is a precursor, is known to be an active metabolite. caymanchem.comnih.gov Research has shown that O-desmethylcarvedilol has approximately 2.5 times more potent β-adrenoceptor blocking activity than the parent carvedilol molecule, although its plasma concentrations are significantly lower. nih.gov

By synthesizing and isolating compounds like this compound, and subsequently deprotecting it to yield pure (S)-(-)-O-desmethylcarvedilol, researchers can study the pharmacology of this specific metabolite in isolation. This allows for a direct comparison of its activity with that of the parent drug and its other metabolites.

The following table summarizes the key pharmacological players in the carvedilol story and highlights the importance of studying each component individually.

| Compound | Key Pharmacological Activities |

| (S)-(-)-Carvedilol | Potent β- and α1-adrenoceptor blocker. nih.gov |

| (R)-(+)-Carvedilol | Primarily an α1-adrenoceptor blocker. |

| (S)-(-)-O-desmethylcarvedilol | Potent β-adrenoceptor blocker. nih.gov |

| (S)-(-)-4'-hydroxycarvedilol | Potent β-adrenoceptor blocker (approximately 13 times more potent than carvedilol). nih.gov |

The existence and study of intermediates like this compound are therefore instrumental in the process of "deconvolution," allowing the complex web of activities associated with carvedilol to be untangled and understood at a molecular level. This knowledge is not only of academic interest but also has practical implications for drug development and personalized medicine, where understanding a patient's metabolic profile can help in predicting their response to a drug.

Emerging Research Directions and Future Perspectives on S O Benzyl O Desmethylcarvedilol

Exploration of Additional Therapeutic Modalities and Target Engagements beyond Current Understanding.

The current understanding of (S)-(-)-O-Benzyl-O-desmethylcarvedilol is limited, with no dedicated studies on its therapeutic modalities. However, based on the pharmacology of its parent compound, carvedilol (B1668590), and the chemical nature of the O-benzyl group, several research avenues can be proposed.

Neuroprotective Potential: Research has suggested that carvedilol possesses neuroprotective properties, independent of its cardiovascular effects. These effects are attributed to its antioxidant and anti-inflammatory actions. The introduction of a benzyl (B1604629) group could enhance the lipophilicity of the molecule, potentially facilitating its entry into the central nervous system. This could open up possibilities for investigating this compound in the context of neurodegenerative diseases.

Anticancer and Antimicrobial Activities: The benzyl moiety is a common pharmacophore in many anticancer and antimicrobial agents. nih.govmdpi.com Studies have shown that benzyl derivatives can exhibit significant cytotoxic effects against various cancer cell lines. nih.govnih.gov Similarly, O-benzyl derivatives have been explored for their antimicrobial properties. mdpi.com Therefore, it is plausible that this compound could be screened for potential anticancer or antimicrobial activities.

Modulation of Other Receptors and Ion Channels: The structural modifications introduced by the O-benzyl group could lead to interactions with a variety of other receptors and ion channels. For example, carvedilol has been shown to interact with the mechanoelectrical transducer (MET) channel, protecting sensory hair cells from damage. acs.org It is conceivable that its O-benzyl derivative could have similar or even enhanced effects on such channels.

A summary of potential therapeutic areas for this compound based on the pharmacology of related compounds is presented in Table 1.

Table 1: Potential Therapeutic Areas for this compound

| Therapeutic Area | Rationale | Key Molecular Targets (Hypothesized) |

|---|---|---|

| Cardiovascular Diseases | Based on the activity of the parent compound, carvedilol. nih.gov | Adrenergic receptors (α1, β), Angiotensin II receptors nih.gov |

| Neuroprotection | Enhanced lipophilicity may improve CNS penetration. | Targets related to oxidative stress and inflammation |

| Oncology | The benzyl group is a known pharmacophore in anticancer drugs. nih.gov | Various cancer-related signaling pathways |

| Infectious Diseases | O-benzyl derivatives have shown antimicrobial activity. mdpi.com | Bacterial or fungal specific targets |

| Sensory Disorders | Potential interaction with ion channels like the MET channel. acs.org | Ion channels |

Development of Advanced Analytical Techniques for Comprehensive Characterization and Metabolomic Profiling.

The comprehensive characterization and metabolomic profiling of this compound would require sophisticated analytical techniques. Given that it is a derivative of a known drug metabolite, the analytical strategies would likely focus on high-sensitivity and high-resolution methods to distinguish it from other related compounds.

Chromatographic and Mass Spectrometric Methods: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for the analysis of drug metabolites in biological matrices. nih.govfrontiersin.org For a chiral compound like this compound, chiral chromatography would be essential to separate it from its (R)-enantiomer. wikipedia.org The development of a validated enantioselective LC-MS/MS method would be a critical first step in any pharmacokinetic or metabolic study.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While mass spectrometry provides information on the mass-to-charge ratio, NMR spectroscopy is indispensable for the definitive structural elucidation of novel compounds and their metabolites. nih.gov Advanced NMR techniques could be employed to confirm the position of the benzyl group and the stereochemistry of the molecule.

Metabolomic Profiling: Untargeted and targeted metabolomics approaches can be used to understand the metabolic fate of this compound and its impact on endogenous metabolic pathways. This would involve the use of high-resolution mass spectrometry (HRMS) and sophisticated data analysis tools to identify and quantify a wide range of metabolites.

A summary of advanced analytical techniques applicable to the study of this compound is provided in Table 2.

Table 2: Advanced Analytical Techniques for the Study of this compound

| Technique | Application | Expected Outcome |

|---|---|---|

| Chiral HPLC-MS/MS | Enantioselective quantification in biological fluids. wikipedia.org | Pharmacokinetic parameters of the (S)-enantiomer. |

| High-Resolution Mass Spectrometry (HRMS) | Identification of metabolites. | Elucidation of metabolic pathways. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation. nih.gov | Unambiguous identification of the chemical structure. |

| Metabolomics | Global analysis of metabolic changes. | Understanding of the broader biological impact. |

Integration with Systems Biology and Network Pharmacology Approaches to Predict and Understand Broader Biological Impacts.

Systems biology and network pharmacology offer powerful in-silico tools to predict and understand the complex interactions of a drug molecule within a biological system. ethz.ch These approaches can be particularly valuable for a novel compound like this compound, where experimental data is scarce.

In-Silico Target Prediction: Computational methods can be used to predict the potential molecular targets of this compound based on its chemical structure. uib.no By comparing its structure to libraries of known ligands, it is possible to generate a list of putative protein targets, which can then be experimentally validated. For example, in-silico docking studies have been performed on carvedilol and its metabolites to predict their binding affinities to various proteins. nih.govresearchgate.net A similar approach could be applied to its O-benzyl derivative.

Network Pharmacology Analysis: Network pharmacology aims to understand the effect of a drug on a complex network of interacting proteins and pathways. By constructing a drug-target-disease network, it is possible to identify key nodes and pathways that are modulated by the compound. This can help in elucidating the mechanism of action and identifying potential new therapeutic indications or off-target effects.

Integration with 'Omics' Data: The predictions from systems biology and network pharmacology can be integrated with experimental 'omics' data (e.g., transcriptomics, proteomics, metabolomics) to build comprehensive models of the drug's action. This integrated approach can provide a more holistic understanding of the biological impact of this compound.

A summary of the potential applications of systems biology and network pharmacology is presented in Table 3.

Table 3: Systems Biology and Network Pharmacology Approaches for this compound

| Approach | Application | Potential Insights |

|---|---|---|

| Molecular Docking | Prediction of binding affinity to specific protein targets. nih.govresearchgate.net | Identification of high-probability molecular targets. |

| Pharmacophore Modeling | Identification of key chemical features for biological activity. | Design of more potent and selective derivatives. |

| Network Analysis | Construction of drug-target-disease interaction networks. | Elucidation of mechanisms of action and polypharmacology. |

| Pathway Analysis | Identification of biological pathways affected by the compound. | Understanding of the broader physiological effects. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-(-)-O-Benzyl-O-desmethylcarvedilol, and how can enantiomeric purity be ensured during synthesis?

- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For enantiomeric purity, chiral HPLC or SFC (Supercritical Fluid Chromatography) with polysaccharide-based columns (e.g., Chiralpak IA/IB) is critical . Pre-functionalization of intermediates, such as benzyl-protected intermediates, requires meticulous monitoring via H/C NMR to confirm regioselectivity and stereochemical integrity . Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize racemization, particularly during deprotection steps.

Q. How can researchers characterize the physical and chemical stability of this compound under varying experimental conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests (e.g., exposure to heat, light, and acidic/alkaline conditions) followed by LC-MS or UPLC-PDA analysis to track degradation products . Solid-state stability can be assessed via X-ray powder diffraction (XRPD) and dynamic vapor sorption (DVS) to evaluate hygroscopicity . For solution-phase stability, pH-dependent kinetic studies using buffer systems (pH 1–10) are recommended .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Refer to GHS-compliant SDS guidelines for acute toxicity (oral LD50 > 300 mg/kg in rodents, H302 classification) . Use fume hoods for powder handling, nitrile gloves, and eye protection (ANSI Z87.1-rated goggles). Waste disposal must comply with EPA protocols for organic aryl compounds to prevent environmental contamination .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the bioactivity of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (using Gaussian or ORCA software) can optimize molecular geometries and predict electronic properties (e.g., HOMO-LUMO gaps) relevant to receptor binding . Docking studies (AutoDock Vina, Schrödinger Suite) against β-adrenergic/α1-receptor crystal structures (PDB IDs: 2RH1, 7BVQ) can identify key interactions (e.g., hydrogen bonding with Ser194/Ser204) . Validate predictions with SPR (Surface Plasmon Resonance) binding assays .

Q. What experimental strategies resolve contradictions in reported pharmacokinetic data for this compound across preclinical studies?

- Methodological Answer : Discrepancies in bioavailability or metabolite profiles may arise from species-specific CYP450 metabolism (e.g., rat vs. human CYP2D6 isoforms). Cross-species microsomal stability assays and LC-MS/MS metabolite identification are critical . For in vivo studies, standardized protocols for blood sampling times, diet control, and anesthesia (isoflurane vs. ketamine/xylazine) must be documented to reduce variability .

Q. How can researchers design assays to evaluate the chiral-specific effects of this compound in vitro?

- Methodological Answer : Use cell-based assays (e.g., HEK293 cells expressing human β1/β2-adrenoceptors) with cAMP ELISA or FLIPR calcium flux measurements. Compare (S)-(-) and (R)-(+) enantiomers at matched concentrations (1 nM–10 μM) to isolate stereoselective effects . Include positive controls (e.g., carvedilol) and negative controls (vehicle + receptor antagonists like propranolol) .

Q. What are the limitations of current synthetic methods for scaling this compound to gram-scale production while maintaining enantiopurity?

- Methodological Answer : Key challenges include catalyst loading (e.g., >5 mol% for asymmetric hydrogenation) and solvent volume inefficiency. Switch from batch to flow chemistry for chiral intermediates to improve yield and reduce racemization . Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy .

Data Analysis and Reporting

Q. How should researchers address batch-to-batch variability in purity data for this compound?

- Methodological Answer : Implement QbD (Quality by Design) principles: define Critical Quality Attributes (CQAs) like enantiomeric excess (>99%) and residual solvents (ICH Q3C limits). Use multivariate analysis (e.g., PCA or PLS) to correlate process parameters (e.g., catalyst age, stirring rate) with impurities .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound pharmacology studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.